O-Methyl Chlorthalidone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorthalidone and its derivatives, including O-Methyl Chlorthalidone, involves several chemical reactions. Chlorthalidone is known to undergo methylation reactions to form methyl derivatives, a process that can be applied to synthesize O-Methyl Chlorthalidone (Li, Johnston, & Mufson, 1977). Methylation typically involves the use of methanol and specific catalysts or conditions to add a methyl group to the chlorthalidone molecule.

Molecular Structure Analysis

Chlorthalidone exhibits several crystalline forms, which could imply that O-Methyl Chlorthalidone might also present polymorphism or multiple molecular configurations (Bonfilio et al., 2014). The structural analysis of chlorthalidone derivatives is critical for understanding their physical and chemical properties, which are influenced by the arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chlorthalidone and its derivatives engage in various chemical reactions. One notable reaction is its conversion to a methyl ether in the presence of methanol, a process that is relevant for the synthesis of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985). The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups.

Physical Properties Analysis

The physical properties of O-Methyl Chlorthalidone, such as solubility and dissolution rates, can be influenced by its polymorphic forms. For instance, different polymorphs of chlorthalidone have been shown to significantly affect its dissolution properties, a factor that could similarly impact the physical properties of its methylated derivatives (Bonfilio et al., 2014).

Chemical Properties Analysis

The chemical properties of O-Methyl Chlorthalidone, including its stability and reactivity, can be inferred from studies on chlorthalidone. For instance, chlorthalidone's interaction with methanol for the formation of methyl ethers highlights its susceptibility to nucleophilic substitution reactions, which would be pertinent to the chemical behavior of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985).

科学研究应用

Efficacy in Hypertension Management

Chlorthalidone has been identified as a potent agent in managing hypertension, with studies suggesting its superior efficacy over other thiazide diuretics in reducing blood pressure levels. It's highlighted for its long duration of action and effectiveness as initial therapy in hypertension management, offering a valuable alternative for older patients or those with stroke history. The comparison of chlorthalidone with hydrochlorothiazide (HCTZ) underscores its greater potency and potential for more significant metabolic adverse effects, such as hypokalemia, underscoring the need for careful selection based on patient-specific factors (Roush et al., 2014; Cooney et al., 2015).

Role in Chronic Kidney Disease

Chlorthalidone's application extends to patients with CKD, where its use challenges the belief that thiazide diuretics lose efficacy at lower glomerular filtration rates. Recent evidence supports its effectiveness in lowering blood pressure in advanced CKD stages, offering a therapeutic option when loop diuretics are traditionally preferred. This suggests a reevaluation of thiazide diuretics, particularly chlorthalidone, in the management of hypertension within this population (Ali et al., 2022; Minutolo et al., 2022).

Cardiovascular Benefits Beyond Blood Pressure Reduction

Chlorthalidone's benefits may extend beyond mere blood pressure reduction, including potential cardiovascular benefits. While direct comparisons in clinical outcomes between chlorthalidone and other diuretics like HCTZ are sparse, the available data suggest that chlorthalidone could be associated with a reduction in cardiovascular events, highlighting its pleiotropic effects beyond blood pressure management. This necessitates further research to conclusively determine its cardiovascular benefits compared to other antihypertensive agents (Barrios & Escobar, 2014).

安全和危害

In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor . The substance should be stored in a hygroscopic condition, under an inert atmosphere, and at -20°C .

属性

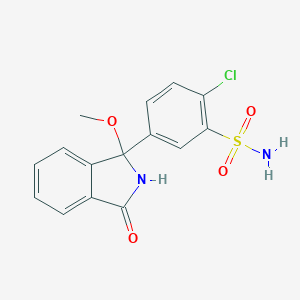

IUPAC Name |

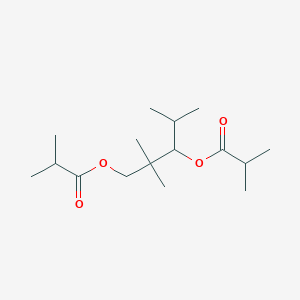

2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWXDZPCMDDANS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methyl Chlorthalidone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)